molecular formula C8H7FO5S B14285194 Methyl 3-[(fluorosulfonyl)oxy]benzoate CAS No. 141694-38-4

Methyl 3-[(fluorosulfonyl)oxy]benzoate

Cat. No.: B14285194
CAS No.: 141694-38-4
M. Wt: 234.20 g/mol
InChI Key: WNFBLVZQMPRXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(fluorosulfonyl)oxy]benzoate is an aromatic ester featuring a fluorosulfonyloxy (-OSO₂F) group at the meta position of the benzoate ring. This compound is characterized by its molecular formula C₈H₇FO₅S (molecular weight: 234.2 g/mol) and serves as a versatile intermediate in organic synthesis. The fluorosulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitution or cross-coupling reactions.

Properties

CAS No.

141694-38-4

Molecular Formula

C8H7FO5S

Molecular Weight

234.20 g/mol

IUPAC Name

methyl 3-fluorosulfonyloxybenzoate

InChI

InChI=1S/C8H7FO5S/c1-13-8(10)6-3-2-4-7(5-6)14-15(9,11)12/h2-5H,1H3

InChI Key

WNFBLVZQMPRXMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(fluorosulfonyl)oxy]benzoate typically involves the reaction of methyl 3-hydroxybenzoate with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(fluorosulfonyl)oxy]benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluorosulfonyl group.

    Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.

    Hydrolysis: The major product is 3-[(fluorosulfonyl)oxy]benzoic acid.

Scientific Research Applications

Methyl 3-[(fluorosulfonyl)oxy]benzoate has several applications in scientific research:

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(fluorosulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the modification of the target molecule’s structure and function, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs in Aromatic Esters

The following table compares methyl 3-[(fluorosulfonyl)oxy]benzoate with analogous fluorosulfonyl-containing benzoate esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Applications Reference
This compound C₈H₇FO₅S 234.2 3-position Reactive intermediate; unknown bioactivity
Ethyl 4-[(fluorosulfonyl)oxy]benzoate C₉H₉FO₅S 248.2 4-position Synthetic intermediate; colorless oil
Butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate C₁₁H₁₃F₂O₅S 287.3 2-F, 5-OSO₂F Higher lipophilicity due to butyl chain
3-[(Fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate C₁₂H₁₀ClFN₂O₅ 380.8 3-OSO₂F, 5-CF₃ Enhanced electron-withdrawing effects

Key Observations :

  • Substituent Position : The meta-substituted fluorosulfonyl group in the target compound contrasts with para-substituted analogs (e.g., Ethyl 4-...), which may exhibit distinct reactivity in electrophilic aromatic substitution due to electronic effects .
  • Lipophilicity : Alkyl chain length (e.g., butyl vs. methyl/ethyl) significantly impacts solubility and pharmacokinetic properties .

Comparison with Sulfonylurea Herbicides

Sulfonylurea herbicides, such as triflusulfuron methyl ester and metsulfuron methyl ester (), share sulfonyl groups but differ in core structure:

  • Triazine Backbone : These agrochemicals incorporate a 1,3,5-triazine ring linked to sulfonylurea moieties, enabling herbicidal activity via acetolactate synthase inhibition .
  • Reactivity : Unlike this compound, sulfonylureas undergo hydrolysis under alkaline conditions, limiting their environmental persistence .

Acid Halide Derivatives

4-(Fluorosulfonyl)benzoyl chloride (CAS 402-55-1) is a related acid halide used in synthesizing irreversible adenosine A1 antagonists. Key differences include:

  • Reactivity : The benzoyl chloride group enables rapid acylation reactions, whereas the benzoate ester in the target compound requires harsher conditions for activation .
  • Applications : Acid halides are preferred in pharmaceutical synthesis for their high reactivity, whereas esters like Methyl 3-... may serve as stable precursors .

Heterocyclic Derivatives

Compounds such as Methyl 3-((fluorosulfonyl)oxy)thiophene-2-carboxylate (1r) and Methyl 3-((fluorosulfonyl)oxy)picolinate (1s) () highlight the impact of heterocyclic rings:

  • Thiophene vs. Benzene : Thiophene-based analogs exhibit altered electronic properties due to sulfur's electron-donating effects, influencing reaction pathways in catalysis .
  • Pyridine Derivatives : Picolinate esters (e.g., 1s) may engage in coordination chemistry, broadening utility in metal-organic frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.